REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([O-:11])(=[O:10])[C:7]([CH3:9])=[O:8].[Na+].[C:13]([O-:17])(=[O:16])[CH:14]=[O:15].[Na+]>>[OH:8][CH:7]([C:6]([OH:11])=[O:10])[CH2:9][C:14](=[O:15])[C:13]([OH:17])=[O:16] |f:1.2,3.4|
|
Name
|
solution ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium pyruvate
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)[O-].[Na+]
|
Name
|
reactant
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
cultured for 20 hours at 30° C.
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
with shaking
|
Type
|
STIRRING
|
Details
|
the suspension was stirred in 300-ml beaker
|
Type
|
WAIT
|
Details
|
After 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After 24 hours from the starting point of this reaction
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the cells were removed from the suspension by centrifugation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C(=O)O)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |